N-[2-(4-chlorophenyl)benzotriazol-5-yl]-4-nitrobenzamide
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Overview
Description
N-[2-(4-chlorophenyl)benzotriazol-5-yl]-4-nitrobenzamide is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries. This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
The synthesis of N-[2-(4-chlorophenyl)benzotriazol-5-yl]-4-nitrobenzamide typically involves the reaction of 4-chlorophenylamine with benzotriazole under specific conditions. The reaction is followed by nitration to introduce the nitro group. The synthetic route can be summarized as follows:
Reaction of 4-chlorophenylamine with benzotriazole: This step involves the formation of the benzotriazole ring.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
N-[2-(4-chlorophenyl)benzotriazol-5-yl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(4-chlorophenyl)benzotriazol-5-yl]-4-nitrobenzamide has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a synthetic intermediate in the preparation of other complex molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to interact with bacterial enzymes.
Medicine: Research has indicated its potential use in developing new drugs for treating infections and other diseases.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)benzotriazol-5-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors in biological systems through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can inhibit the activity of target enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
N-[2-(4-chlorophenyl)benzotriazol-5-yl]-4-nitrobenzamide can be compared with other benzotriazole derivatives, such as:
N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide: Similar in structure but with a methyl group instead of a nitro group.
N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide: Contains a different substituent on the benzotriazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)benzotriazol-5-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O3/c20-13-3-8-15(9-4-13)24-22-17-10-5-14(11-18(17)23-24)21-19(26)12-1-6-16(7-2-12)25(27)28/h1-11H,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMUUEIRFWHHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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